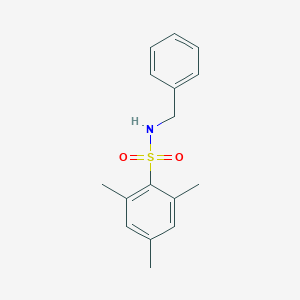
N-benzyl-2,4,6-trimethylbenzenesulfonamide
Descripción general
Descripción
“N-benzyl-2,4,6-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C16H19NO2S . It has a molecular weight of 289.39256 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 289.39256 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antimycobacterial Agents : N-Benzyl-2,4-dinitrobenzenesulfonamide, a closely related compound, has shown high potency in inhibiting Mycobacterium tuberculosis, surpassing that of the clinical agent isoniazid (Satish R. Malwal et al., 2012).
Antimicrobial Activity : 2,4,6-Trimethylbenzenesulfonyl hydrazones, a series of compounds synthesized based on condensation reactions, demonstrated potential as antimicrobial agents, particularly against Gram-positive bacterial strains (Łukasz Popiołek et al., 2021).
Synthesis of Nitrogenous Heterocycles : N-Benzyl-2-nitrobenzenesulfonamides are intermediates in synthesizing benzhydrylamines, which are key to producing various nitrogenous heterocycles (K. Kisseljova et al., 2014).
Crystallographic Characterization : N-Benzyl-4-methylbenzenesulfonamides have been synthesized and characterized, including crystallographic analysis, which provides insights into their structural properties (Brock A. Stenfors & F. Ngassa, 2020).
Bacterial Biofilm Inhibition : New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized, showing inhibitory action against bacterial biofilms, with minimal cytotoxicity (M. Abbasi et al., 2020).
Synthesis of Benzonitriles : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, another related compound, has been used in the electrophilic cyanation of aryl bromides, a method effective for synthesizing benzonitriles (P. Anbarasan et al., 2011).
Inhibitory Activity Against Lipoxygenase : Synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed inhibitory potential against lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJYQNDEGEPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



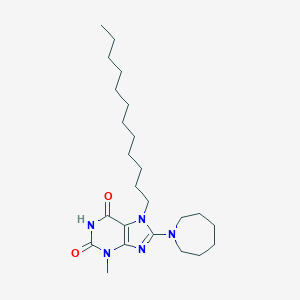
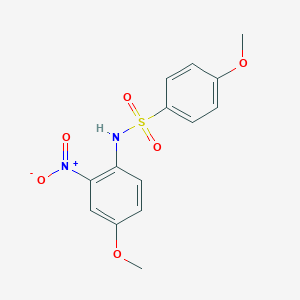

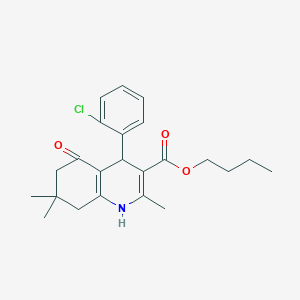
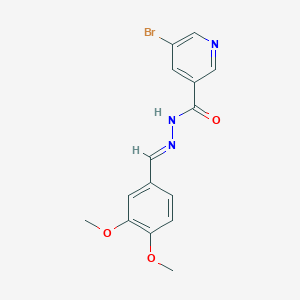
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/structure/B401246.png)
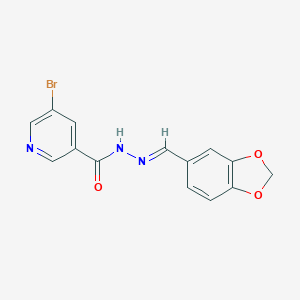
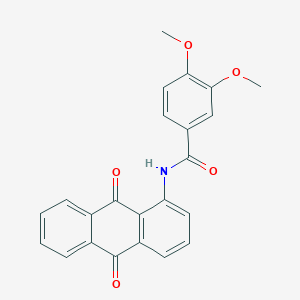
![Hexyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B401249.png)

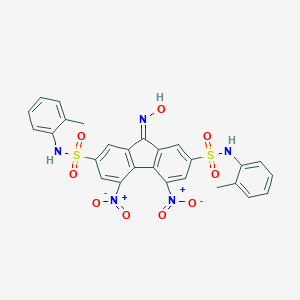
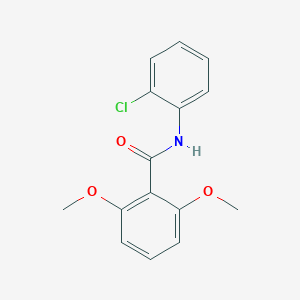
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B401258.png)
![2-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B401259.png)